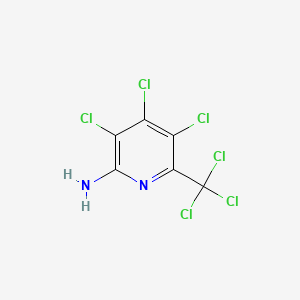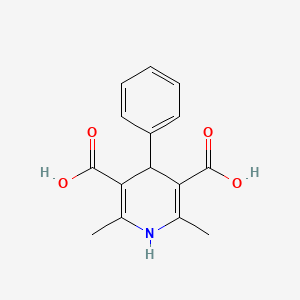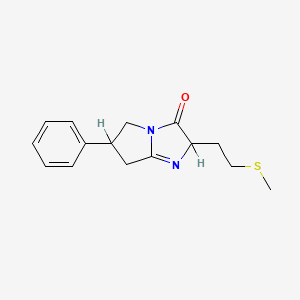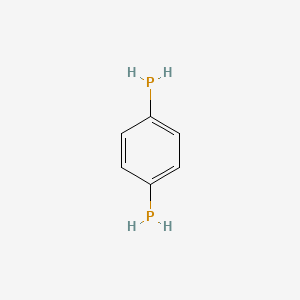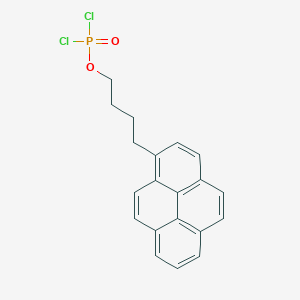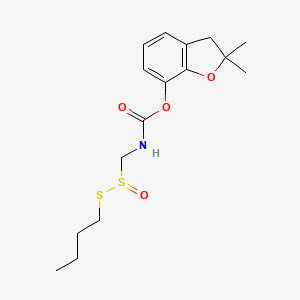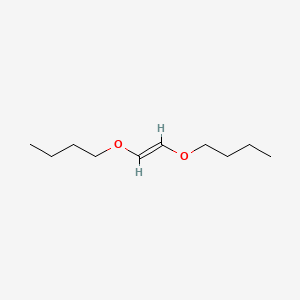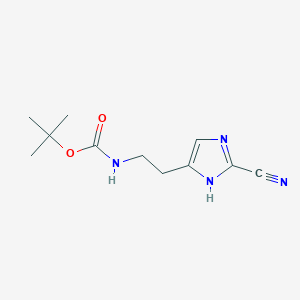
tert-Butyl 2-(2-cyano-1H-imidazol-5-yl)ethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(2-cyano-1H-imidazol-5-yl)ethylcarbamate is a chemical compound with the molecular formula C11H17N3O2 It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2-cyano-1H-imidazol-5-yl)ethylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable imidazole derivative. One common method is the cyclization of amido-nitriles, which involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different applications.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2-(2-cyano-1H-imidazol-5-yl)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the cyano group or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 2-(2-cyano-1H-imidazol-5-yl)ethylcarbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(2-cyano-1H-imidazol-5-yl)ethylcarbamate involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding, coordination with metal ions, and other interactions that modulate the activity of the target molecule. The cyano group may also play a role in the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (2-(1H-imidazol-5-yl)ethyl)carbamate: Similar structure but lacks the cyano group.
tert-Butyl 4-(2-chloro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate: Contains a benzoimidazole ring instead of an imidazole ring.
tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: Contains a pyrazole ring instead of an imidazole ring.
Uniqueness
The presence of the cyano group in tert-Butyl 2-(2-cyano-1H-imidazol-5-yl)ethylcarbamate distinguishes it from other similar compounds. This functional group can significantly influence the compound’s reactivity, binding affinity, and overall chemical properties, making it unique for specific applications.
Propiedades
Número CAS |
74419-84-4 |
|---|---|
Fórmula molecular |
C11H16N4O2 |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(2-cyano-1H-imidazol-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H16N4O2/c1-11(2,3)17-10(16)13-5-4-8-7-14-9(6-12)15-8/h7H,4-5H2,1-3H3,(H,13,16)(H,14,15) |
Clave InChI |
AAIJHKWQJYXQPS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC1=CN=C(N1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


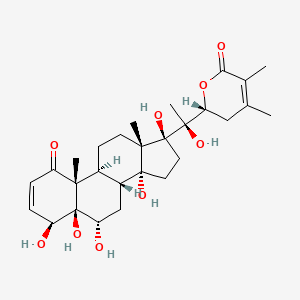
![1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-thione](/img/structure/B14450104.png)
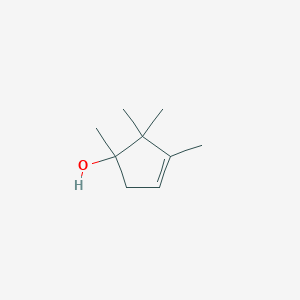
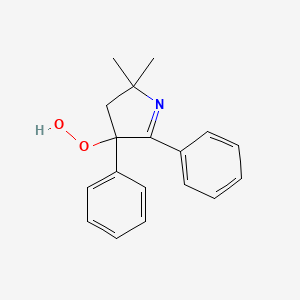
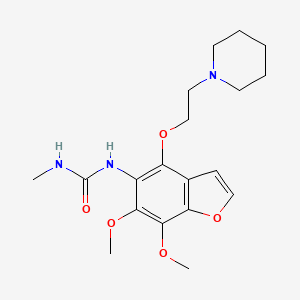
acetate](/img/structure/B14450130.png)
![1,3,7-Triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14450143.png)
